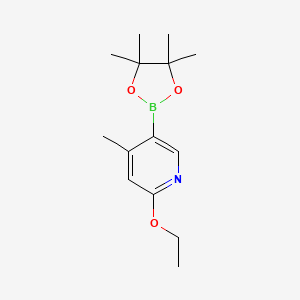

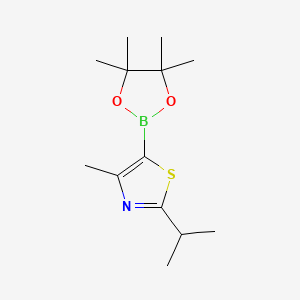

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound with borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is also employed in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

In the organic synthesis of drugs, boronic acid compounds like this are usually used to protect diols. They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.11 . The structure of the compound has been studied using DFT to clarify certain physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Medicinal and Pharmaceutical Applications

Pyridine derivatives exhibit a wide range of biological activities, such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These compounds have high affinity for various ions and neutral species, making them effective chemosensors for the determination of different species in environmental, agricultural, and biological samples. The review by Gasem Mohammad Abu-Taweel et al. (2022) highlights the structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry as chemosensors, supporting new designs for biologically active compounds and highly selective and effective chemosensors for various detections (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridine N-oxides, are versatile synthetic intermediates with significant biological importance. These compounds are vital in the formation of metal complexes, design of catalysts, asymmetric catalysis and synthesis, and have shown potential in medicinal applications with activities such as anticancer, antibacterial, and anti-inflammatory. The review by Dongli Li et al. (2019) focuses on the organic synthesis and medical application potential of heterocyclic N-oxide compounds, highlighting their importance in recent advanced chemistry and drug development investigations (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Neuroprotective and Behavioral Properties

Flupirtine, a centrally acting non-opioid analgesic, has shown potent cytoprotective and neuroprotective potential, as well as anticonvulsant and myorelaxant effects. It reverses akinesia and rigidity in dopamine-depleted animals, suggesting a functional NMDA antagonism. This opens up potential therapeutic applications beyond pain management, particularly in the treatment of conditions associated with neurodegeneration (Schuster, Schwarz, Block, Pergande, & Schmidt, 1998).

Zukünftige Richtungen

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This suggests potential future directions for the use of this compound in drug delivery systems.

Eigenschaften

IUPAC Name |

2-ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-7-17-12-8-10(2)11(9-16-12)15-18-13(3,4)14(5,6)19-15/h8-9H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGVHWCPPWMWBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694438 |

Source

|

| Record name | 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1309982-67-9 |

Source

|

| Record name | Pyridine, 2-ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)

![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)